N-cyclobutylquinolin-5-amine
Description
Historical Context and Evolution of Quinoline (B57606) Derivatives in Chemical Sciences
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring and a pyridine (B92270) ring, has a rich history in the chemical sciences. orientjchem.orgiipseries.org First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline and its derivatives have since become a cornerstone of heterocyclic chemistry. nih.govwikipedia.org The elucidation of the structure of quinine, a naturally occurring quinoline alkaloid from the bark of the Cinchona tree, in 1820 marked a pivotal moment, stimulating extensive research into this class of compounds. researchgate.netraco.cat
Throughout the 20th century, the development of synthetic methodologies for quinoline derivatives, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, provided chemists with the tools to create a vast array of substituted quinolines. iipseries.orgnih.gov This led to the discovery of their diverse chemical properties and their utility as versatile building blocks in organic synthesis. researchgate.netmdpi.com The unique electronic and structural features of the quinoline nucleus have made it a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target. bohrium.comresearchgate.net The continued exploration of quinoline chemistry has led to a deeper understanding of structure-activity relationships and has fueled the development of new synthetic methods, including modern transition-metal-catalyzed reactions. mdpi.comresearchgate.net This historical and ongoing research provides the essential context for the investigation of novel derivatives like N-cyclobutylquinolin-5-amine. bohrium.comwisdomlib.org
Foundational Significance of Cyclobutylamine (B51885) Scaffolds in Organic and Medicinal Chemistry
The cyclobutane (B1203170) ring, a four-membered carbocycle, possesses unique structural and conformational properties that have made it an increasingly important motif in organic and medicinal chemistry. nih.gov Its inherent ring strain and non-planar, puckered conformation distinguish it from more common cyclic and acyclic structures. nih.gov The incorporation of a cyclobutane ring into a molecule can significantly influence its three-dimensional shape, metabolic stability, and lipophilicity, properties that are of critical interest in the design of new chemical entities. researchgate.net
Cyclobutylamine, specifically, is a valuable building block in organic synthesis. researchgate.net The presence of the amine functional group provides a reactive handle for further chemical modifications, allowing for its incorporation into a wide range of molecular architectures. ox.ac.ukacs.orgacs.org The rigid nature of the cyclobutane ring can serve to conformationally constrain adjacent functionalities, which can be a powerful strategy for optimizing molecular interactions. nih.gov Furthermore, the cyclobutane moiety can act as a bioisostere for other chemical groups, such as phenyl rings or larger cyclic systems, offering a means to modulate physicochemical properties while maintaining or enhancing desired chemical interactions. researchgate.net The strategic use of cyclobutylamine scaffolds allows chemists to explore novel regions of chemical space and to fine-tune the properties of complex molecules. nih.govresearchgate.net
Current Research Landscape and Emerging Trends for this compound Analogues
While specific research on this compound is not extensively documented in publicly available literature, the current research landscape points towards a growing interest in structurally related analogues. The synthesis and investigation of substituted quinolinamines, including those with N-cycloalkyl substituents, are active areas of chemical exploration. nih.govscispace.com
Rationale for Comprehensive Investigation of this compound
The comprehensive investigation of this compound is warranted by the convergence of the well-established chemical significance of its constituent parts: the quinoline core and the cyclobutylamine scaffold. The quinoline ring system is a proven pharmacophore, present in numerous synthetic compounds with a wide range of activities. bohrium.comnih.gov The cyclobutylamine moiety, on the other hand, offers a unique three-dimensional structure and desirable physicochemical properties that are increasingly being exploited in modern chemical design. nih.govresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-cyclobutylquinolin-5-amine |
InChI |
InChI=1S/C13H14N2/c1-4-10(5-1)15-13-8-2-7-12-11(13)6-3-9-14-12/h2-3,6-10,15H,1,4-5H2 |
InChI Key |
OHHKDSCQJOFOOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for N Cyclobutylquinolin 5 Amine
Established and Contemporary Protocols for Quinoline (B57606) Nucleus Construction
The quinoline scaffold is a prominent heterocyclic aromatic compound found in numerous natural products and pharmacologically active molecules. nih.govmdpi.comnih.gov Its synthesis has been a subject of extensive research, leading to the development of both classical name reactions and modern catalytic methods.
Strategic Application of Classical Quinoline Synthesis Reactions (e.g., Skraup, Friedländer, Combes)
Several foundational reactions remain highly relevant for the construction of the quinoline ring system. These methods, though discovered in the 19th century, offer robust pathways to a variety of quinoline derivatives. organicreactions.org
The Skraup Synthesis: This is one of the oldest and most direct methods for quinoline synthesis. wikipedia.orgnih.gov The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline. wikipedia.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.comiipseries.orgwordpress.com Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.com While effective, the reaction is known to be vigorous. wikipedia.org Variations have been developed using milder oxidizing agents, such as arsenic acid, or by running the reaction in ionic liquids under microwave irradiation. wikipedia.orgiipseries.org
The Friedländer Synthesis: Discovered by Paul Friedländer in 1882, this synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group (a ketone or aldehyde). organicreactions.orgwikipedia.orgjk-sci.com The reaction can be catalyzed by acids (such as trifluoroacetic acid, p-toluenesulfonic acid, or Lewis acids) or bases (like sodium hydroxide). organicreactions.orgwikipedia.orgjk-sci.comorganic-chemistry.org The mechanism involves an initial aldol condensation followed by cyclodehydration. organicreactions.orgresearchgate.net Modern modifications include the use of catalysts like molecular iodine, ruthenium complexes, or environmentally friendly solid acids like Nafion under microwave conditions. jk-sci.comorganic-chemistry.orgmdpi.com This method is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com
The Combes Synthesis: First reported in 1888, the Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone. iipseries.orgwikipedia.org The process involves the condensation of the reactants to form a Schiff base intermediate, which is then subjected to acid-catalyzed cyclization, typically using concentrated sulfuric acid or polyphosphoric acid. iipseries.orgwikipedia.org The rate-determining step is the annulation (ring-forming) stage. wikipedia.org
| Reaction Name | Key Reactants | Typical Catalyst/Conditions | Primary Product Type |
|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄, Heat | Unsubstituted/Substituted Quinolines nih.govpharmaguideline.com |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base Catalysis organicreactions.orgwikipedia.org | Polysubstituted Quinolines organic-chemistry.org |
| Combes Synthesis | Aniline, β-Diketone | Conc. H₂SO₄ or PPA iipseries.orgwikipedia.org | 2,4-Disubstituted Quinolines wikipedia.org |
Catalytic and Asymmetric Approaches in Quinoline Ring System Formation
Modern synthetic efforts have focused on developing catalytic and enantioselective methods for quinoline synthesis to afford chiral tetrahydroquinoline products, which are valuable in pharmaceutical chemistry.
Asymmetric hydrogenation is a primary strategy. Chiral cationic ruthenium(II) complexes, particularly those with η6-arene-N-monosulfonylated diamine ligands, have proven highly effective for the asymmetric hydrogenation of a wide range of quinoline derivatives. nih.gov These reactions can be performed in various solvents, including environmentally benign options like water or room temperature ionic liquids (RTILs), and can achieve excellent enantioselectivity. nih.gov The mechanism is understood to proceed through a stepwise transfer of a proton (H+) and a hydride (H-), a process that occurs outside the metal's direct coordination sphere. nih.gov
Iridium catalysts have also been successfully employed. Water-soluble iridium complexes bearing aminobenzimidazole ligands can catalyze the asymmetric transfer hydrogenation (ATH) of quinolines in aqueous or biphasic systems, often without the need for an inert atmosphere. acs.org This system demonstrates high efficiency, with catalyst loadings as low as 0.001 mol % and achieving turnover numbers up to 33,000, while furnishing products with up to 99% enantiomeric excess (ee). acs.org Similarly, chiral phosphoric acids can catalyze the ATH of quinolines using a regenerable dihydrophenanthridine as the hydrogen source, yielding tetrahydroquinolines with up to 91% ee. acs.org
| Catalyst System | Reaction Type | Key Features | Reported Enantioselectivity |
|---|---|---|---|
| Cationic Ru(II)/η⁶-arene-diamine complexes | Asymmetric Hydrogenation | Effective for diverse quinoline substrates; works in green solvents. nih.gov | Excellent nih.gov |
| Water-soluble Iridium complexes | Asymmetric Transfer Hydrogenation | High efficiency (S/C up to 100,000); operates in water. acs.org | Up to 99% ee acs.org |
| Chiral Phosphoric Acid / Dihydrophenanthridine | Asymmetric Transfer Hydrogenation | Regenerable hydrogen source. acs.org | Up to 91% ee acs.org |
Advanced Functionalization Techniques for Quinoline Scaffolds
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for modifying the quinoline core without the need for pre-functionalized starting materials. mdpi.comnih.gov This approach, often utilizing transition metal catalysis, allows for the regioselective introduction of new substituents. mdpi.comnih.gov
The use of a directing group, such as an N-oxide on the quinoline nitrogen, is a common strategy to control the position of functionalization. mdpi.com For instance, palladium-catalyzed C-H activation can achieve selective arylation at the C2 position of quinoline N-oxides. mdpi.com Rhodium and iridium catalytic systems have been developed for the regioselective iodination and amidation at the C8 position, a site that is typically unreactive. acs.orgacs.org The unique regioselectivity is achieved through the formation of a chelated metallacycle involving the N-oxide. acs.org
Furthermore, methods for functionalizing other positions, such as the electronically and geometrically disfavored C7-position, have been developed using copper catalysis with iodonium triflates. researchgate.net These advanced methods provide access to a wide array of functionalized quinolines that would be difficult to obtain through classical synthesis. mdpi.com
Targeted Synthesis of the Cyclobutylamine (B51885) Moiety
Cyclobutane (B1203170) rings are important structural motifs in many bioactive molecules and pharmaceutical compounds. nih.govgoogle.com Their synthesis, particularly with stereochemical control, presents unique challenges due to the inherent ring strain.
Stereoselective and Enantioselective Cyclobutane Formation
The construction of enantiomerically enriched cyclobutanes often relies on powerful cycloaddition reactions or strain-release methodologies.
[2+2] Cycloaddition: The visible-light-induced asymmetric [2+2] cycloaddition of alkenes is a direct approach to forming the cyclobutane ring. chemistryviews.org Recent advances have developed directing-group-free methods. For example, a cascade reaction involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced intramolecular [2+2] cycloaddition can produce enantioenriched oxa- pharmaguideline.comiipseries.org-bicyclic heptanes with excellent enantioselectivity. chemistryviews.org Photochemical [2+2] cycloadditions between imine and olefin compounds, facilitated by a photosensitizer, can also be used to construct the cyclobutylamine skeleton with stereoselectivity. google.com
Strain-Release Methodologies: Highly strained molecules like bicyclobutanes can serve as precursors to functionalized cyclobutanes. nih.gov A three-component process has been developed where an α-allyl-α-diazocarbonyl compound is first treated with a chiral rhodium catalyst to form an enantiomerically enriched bicyclobutane. nih.govacs.org This intermediate then undergoes a copper-catalyzed homoconjugate addition, followed by trapping of the resulting enolate, to generate densely functionalized cyclobutanes with high diastereoselectivity. nih.govacs.org
Biocatalytic Transformations in Cyclobutylamine Synthesis (e.g., P450BM3 Hydroxylation)
Biocatalysis offers a powerful and sustainable approach to the selective functionalization of organic molecules under mild conditions. Engineered enzymes from the cytochrome P450 family, particularly P450BM3 from Bacillus megaterium, have been shown to be highly effective for the selective C-H hydroxylation of cyclobutylamine derivatives. nih.govox.ac.ukresearchgate.net
A panel of engineered P450BM3 variants can act as "off-the-shelf" reagents to achieve regioselective and stereoselective oxidation at chemically unactivated sites on the cyclobutane ring. nih.govox.ac.uk This enzymatic approach allows for the divergent synthesis of a set of related hydroxylated compounds from a single starting material, which is a significant advantage over traditional multi-step syntheses. nih.govresearchgate.netacs.org The oxidations can proceed with high selectivity, producing valuable bifunctional intermediates that can be used for further synthetic elaboration. ox.ac.ukresearchgate.net This combination of substrate and enzyme engineering provides a robust platform for the diversification of small molecules like cyclobutylamine. ox.ac.uk
Novel Cycloaddition and Ring-Opening Strategies
The construction of the quinoline core is a foundational step in the synthesis of N-cyclobutylquinolin-5-amine. Beyond classical methods, modern organic synthesis has introduced powerful cycloaddition and ring-opening strategies that offer access to complex and highly functionalized quinoline systems.
One of the most prominent cycloaddition approaches is the aza-Diels-Alder reaction , particularly the Povarov reaction. This reaction typically involves the [4+2] cycloaddition between an electron-rich alkene (dienophile) and an N-arylimine (aza-diene), which is often generated in situ from an aniline and an aldehyde. rsc.orgescholarship.org The resulting tetrahydroquinoline intermediate can then be oxidized to afford the aromatic quinoline ring. rsc.org This methodology is highly valued for its ability to construct the quinoline skeleton in a single, often stereocontrolled, step. The versatility of the Povarov reaction allows for the synthesis of a wide array of substituted quinolines by varying the aniline, aldehyde, and alkene components. iipseries.orgnih.gov For the synthesis of a precursor to this compound, one could envision a strategy starting with 3-nitroaniline, which after imine formation and cycloaddition, would yield a nitro-substituted quinoline that can be subsequently reduced to the required 5-aminoquinoline (B19350).
| Reaction Type | Key Reactants | Core Product | Key Features & Advantages |
|---|---|---|---|
| Aza-Diels-Alder (Povarov Reaction) | Aniline derivative, Aldehyde, Alkene | Substituted Tetrahydroquinoline (oxidized to Quinoline) | Convergent; High atom economy; Access to diverse substitutions; Can be catalyzed by Lewis or Brønsted acids. rsc.orgiipseries.org |
| Pfitzinger Reaction (Ring-Opening) | Isatin, Carbonyl Compound | Quinoline-4-carboxylic acid | Utilizes a readily available starting material (isatin); The key step is a base-mediated ring-opening. iipseries.org |
Ring-opening strategies provide an alternative and powerful route to the quinoline nucleus. A classic example is the Pfitzinger reaction , which employs isatin and a carbonyl compound in the presence of a strong base. The reaction proceeds via the base-mediated ring-opening of the isatin five-membered ring to form an α-keto-amino-phenylacetate intermediate. This intermediate then condenses with the second carbonyl compound and cyclizes to form a quinoline-4-carboxylic acid. iipseries.org This method is particularly useful for accessing quinolines with a carboxylic acid handle at the 4-position, which can be a site for further functionalization or removed if necessary.
Amine Formation and N-Alkylation Strategies for this compound
Once the 5-aminoquinoline core is synthesized, the crucial step is the introduction of the cyclobutyl group onto the nitrogen atom. Several robust methods are available for this transformation, each with its own advantages regarding selectivity, efficiency, and substrate scope.
Direct N-alkylation via nucleophilic substitution is a fundamental C-N bond-forming reaction. wikipedia.org This approach involves the reaction of 5-aminoquinoline, acting as a nucleophile, with an electrophilic cyclobutyl source, such as cyclobutyl bromide or cyclobutyl tosylate. The reaction is typically carried out in the presence of a base to neutralize the acid generated. youtube.com
A primary challenge in the N-alkylation of primary amines is controlling the reaction to prevent over-alkylation, which would lead to the formation of the undesired tertiary amine (N,N-dicyclobutylquinolin-5-amine) and even a quaternary ammonium salt. wikipedia.orgyoutube.com Achieving selective mono-alkylation often requires careful control of stoichiometry, reaction temperature, and the choice of base and solvent. acsgcipr.org Modern approaches using metallaphotoredox catalysis have emerged as a valuable alternative to traditional thermal SN2 conditions, enabling the coupling of a wide range of N-nucleophiles with alkyl bromides at room temperature and mitigating some of the challenges associated with classical methods. princeton.edu
Reductive amination is a highly efficient and widely used method for the synthesis of secondary and tertiary amines. This two-step, often one-pot, process involves the initial reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the target amine. researchgate.net
For the synthesis of this compound, two main pathways are possible:
Reaction of 5-aminoquinoline with cyclobutanone to form an N-(quinolin-5-yl)cyclobutan-1-imine intermediate, followed by reduction.
Reaction of quinolin-5-one with cyclobutylamine to form the same imine intermediate, followed by reduction.
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly popular. These reagents are mild enough not to reduce the starting ketone or aldehyde significantly but are effective at reducing the protonated imine (iminium ion), which is the key intermediate formed under weakly acidic conditions. This selectivity allows the reaction to be performed in a single pot, enhancing its efficiency. researchgate.net
An alternative, multi-step approach to this compound involves the formation and subsequent reduction of an amide intermediate. This pathway offers excellent control and completely avoids the issue of over-alkylation seen in direct nucleophilic substitution.
The synthesis begins with the acylation of 5-aminoquinoline with cyclobutanecarbonyl chloride or cyclobutanecarboxylic acid (using a coupling agent) to form the stable amide, N-(quinolin-5-yl)cyclobutanecarboxamide. This amide can be readily purified. In the second step, the amide is reduced to the desired secondary amine. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. The reduction of the carbonyl group of the amide to a methylene group effectively furnishes the N-cyclobutyl product. While this method requires two distinct steps (acylation and reduction), its reliability and high selectivity make it a very attractive strategy, particularly for complex molecules. mdpi.org
Convergent and Divergent Synthetic Pathways to this compound
In contrast, a divergent synthesis begins with a common starting material that is elaborated through a series of reactions to create a library of structurally related compounds. organic-chemistry.orgnih.govorganic-chemistry.org For instance, a common intermediate, such as 5-nitroquinoline or 5-aminoquinoline, could serve as a branching point. From 5-aminoquinoline, a variety of N-alkyl or N-acyl groups could be introduced, yielding a range of derivatives including the target this compound. This strategy is particularly powerful in drug discovery for generating structure-activity relationship (SAR) data by efficiently producing numerous analogs from a single precursor. researchgate.netresearchgate.net
| Synthetic Strategy | Description | Application to this compound | Advantages |
|---|---|---|---|
| Convergent | Key fragments are synthesized separately and then joined. nih.gov | Synthesis of 5-aminoquinoline and a cyclobutylating agent, followed by a coupling reaction (e.g., reductive amination). | High overall efficiency for complex targets; allows for parallel synthesis of fragments. |
| Divergent | A common intermediate is used to generate a library of diverse but related products. organic-chemistry.orgorganic-chemistry.org | Using 5-aminoquinoline as a scaffold to attach various alkyl groups, including cyclobutyl, to explore SAR. | Efficient for creating chemical libraries; ideal for drug discovery and optimization. |
Reaction Optimization and Scale-Up Considerations for this compound Synthesis
Transitioning a synthetic route from a laboratory setting to large-scale production presents numerous challenges that must be addressed through careful optimization and process development. beilstein-journals.org For the synthesis of an active pharmaceutical ingredient (API) like this compound, considerations of cost, safety, efficiency, and environmental impact are paramount.
Reaction optimization involves systematically varying reaction parameters to maximize yield and purity while minimizing costs and reaction times. This can include screening different catalysts (e.g., for cycloaddition or N-alkylation), solvents, temperatures, and reactant concentrations. researchgate.net For instance, in a nucleophilic substitution reaction, the choice of leaving group on the cyclobutyl electrophile (e.g., bromide vs. iodide vs. tosylate) can significantly impact reaction rates and yields.
Scale-up introduces further complexities. Reactions that are well-behaved on a gram scale may become problematic at the kilogram or multi-ton scale. researchgate.net Key considerations include:
Thermal Management: Exothermic reactions must be carefully controlled to prevent thermal runaways.
Reagent Handling and Cost: The cost and safe handling of reagents and solvents become critical factors. For example, using large volumes of hazardous solvents like DMF may be undesirable.
Process Safety: The potential for runaway reactions or the formation of unstable intermediates must be thoroughly assessed.
Purification: Developing scalable and efficient purification methods (e.g., crystallization instead of chromatography) is crucial for producing high-purity API.
Continuous Flow Chemistry: Modern manufacturing often employs continuous flow reactors instead of traditional batch processing. Flow chemistry can offer superior control over reaction parameters, improved safety, and higher consistency, making it an attractive option for the large-scale synthesis of APIs. beilstein-journals.org
By carefully considering these factors during development, a robust, safe, and economically viable process for the synthesis of this compound can be established.
Elucidation of Reaction Mechanisms and Reactivity Profiles of N Cyclobutylquinolin 5 Amine
Mechanistic Insights into Electrophilic Aromatic Substitution on the Quinoline (B57606) Ring System
The reactivity of N-cyclobutylquinolin-5-amine in electrophilic aromatic substitution (EAS) is governed by the electronic properties of the quinoline ring and the influence of the N-cyclobutylamino substituent. Aromatic systems are characterized by their high reactivity in electrophilic substitution reactions. researchgate.net The general mechanism for EAS proceeds in two steps: the initial attack of the aromatic ring on an electrophile, which is the rate-determining step as it disrupts aromaticity, followed by a rapid deprotonation to restore the aromatic system. masterorganicchemistry.com
The quinoline ring system itself is less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. libretexts.org This deactivation is particularly pronounced in the pyridine-like ring. libretexts.org However, the N-cyclobutylamino group at the 5-position is a powerful activating group. The nitrogen's lone pair of electrons can be donated to the aromatic system through resonance, increasing the electron density of the carbocyclic ring and making it more susceptible to electrophilic attack.
This activating effect directs incoming electrophiles primarily to the ortho and para positions relative to the amino group. In the case of this compound, this would favor substitution at the 6- and 8-positions. It is expected that electrophilic substitution will occur preferentially on the benzene ring portion of the quinoline system. For instance, the nitration of quinoline typically yields a mixture of 5- and 8-nitroquinoline, indicating that these positions are the most reactive. smolecule.com The presence of the activating amino group at position 5 would further enhance the reactivity at the 8-position and potentially the 6-position.
The mechanism involves the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex. nih.gov The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. The electron-donating nature of the N-cyclobutylamino group helps to stabilize the positive charge in the sigma complex, thereby accelerating the reaction.
| Position | Relative Reactivity | Reason |
|---|---|---|
| 6-position (ortho) | High | Activated by the strong electron-donating N-cyclobutylamino group. |
| 8-position (para) | High | Activated by the strong electron-donating N-cyclobutylamino group. |
| Other positions | Low | Deactivated by the electron-withdrawing effect of the quinoline nitrogen. |
Nucleophilic Reactivity and Basic Character of the Cyclobutyl Amine Moiety
The chemical character of this compound is significantly influenced by the secondary amine group. This moiety imparts both nucleophilic and basic properties to the molecule.
As a secondary amine, the nitrogen atom possesses a lone pair of electrons, making it a nucleophile. The nucleophilicity of amines generally increases with their basicity. masterorganicchemistry.com The cyclobutyl group, being an alkyl group, is electron-donating and thus enhances the electron density on the nitrogen atom, making it more nucleophilic than a primary amine like 5-aminoquinoline (B19350). However, the bulky nature of the cyclobutyl group can introduce steric hindrance, which may temper its nucleophilicity in reactions with sterically demanding electrophiles. masterorganicchemistry.com
The basicity of the amine is a measure of its ability to accept a proton. This compound has two potential sites for protonation: the exocyclic secondary amine and the nitrogen atom of the quinoline ring. The quinoline nitrogen has a pKa of approximately 4.9, making it less basic than a typical aliphatic amine. libretexts.org The N-cyclobutylamino group is expected to be more basic. For comparison, the pKa of a simple secondary amine like diethylamine (B46881) is around 11. The aromatic quinoline ring attached to the amine nitrogen will reduce its basicity due to the delocalization of the nitrogen's lone pair into the ring. Therefore, the pKa of the N-cyclobutylamino group is likely to be lower than that of a typical dialkylamine but higher than that of the quinoline nitrogen.
The nucleophilic nature of the amine allows it to participate in various reactions, such as alkylation and acylation. For example, it can react with alkyl halides in a nucleophilic substitution reaction or with acyl chlorides to form amides. smolecule.com
| Compound | Approximate pKa | Reference/Reason |
|---|---|---|
| Quinoline | 4.9 | libretexts.org |
| Diethylamine | 11.0 | Typical value for a secondary aliphatic amine. |
| This compound (estimated) | 5-7 | Expected to be between that of quinoline and a typical secondary amine due to resonance effects. |
Intramolecular Reactions and Rearrangement Pathways of this compound
While specific studies on the intramolecular reactions and rearrangements of this compound are not extensively documented, potential pathways can be inferred from the reactivity of related N-substituted aromatic amines and quinolines.
One possibility is intramolecular cyclization. Depending on the reaction conditions, the cyclobutyl group could potentially undergo ring-opening or rearrangement, followed by cyclization onto the quinoline ring. For instance, under acidic or thermal conditions, the formation of a transient carbocation on the cyclobutyl ring could lead to an intramolecular electrophilic attack on an activated position of the quinoline nucleus, such as the 6-position.
Another potential reaction is a rearrangement similar to the Hofmann-Martius rearrangement, where N-alkyl anilines rearrange under heating with an acid catalyst to form ortho- and para-alkylated anilines. While this is more common for N-alkylanilines, analogous rearrangements could potentially occur with N-alkylaminoquinolines under harsh conditions.
Photochemically induced rearrangements are also a possibility for N-substituted aromatic compounds, which can lead to a variety of isomeric products through complex radical or pericyclic mechanisms.
Oxidative and Reductive Transformations of the Compound
The oxidative and reductive chemistry of this compound involves both the quinoline ring system and the N-cyclobutylamino substituent.
Oxidation: The secondary amine group is susceptible to oxidation. Mild oxidizing agents can lead to the formation of N-oxides or, with stronger oxidants, could potentially lead to the cleavage of the C-N bond. The quinoline ring itself can be oxidized, particularly under harsh conditions, leading to the cleavage of the benzene ring. The presence of the electron-donating amino group would make the quinoline ring more susceptible to oxidation compared to unsubstituted quinoline. The oxidation of similar N-aryl amines can sometimes lead to the formation of quinone-imine type structures. nih.gov
Reduction: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation, for example, can reduce the pyridine (B92270) ring of the quinoline system to give a tetrahydroquinoline derivative. The specific conditions of the hydrogenation (catalyst, pressure, temperature) will determine the extent and regioselectivity of the reduction. It is also possible to reduce the carbocyclic ring under more forcing conditions. The N-cyclobutylamino group is generally stable to typical reducing conditions used for aromatic systems.
| Reaction Type | Potential Reagents | Potential Products |
|---|---|---|
| Oxidation | H₂O₂, m-CPBA | N-oxide, quinone-imines |
| Reduction (Catalytic Hydrogenation) | H₂, Pd/C or PtO₂ | N-cyclobutyl-1,2,3,4-tetrahydroquinolin-5-amine |
Thermal and Photochemical Reactivity
The stability of this compound under thermal and photochemical stress is an important aspect of its chemical profile.
Thermal Reactivity: Many organic compounds undergo decomposition at elevated temperatures. The thermal stability of this compound will be dependent on the strength of its chemical bonds. The C-N bond between the cyclobutyl group and the quinoline ring could be a point of thermal cleavage. The degradation rate of similar compounds has been shown to be dependent on factors like temperature and the presence of oxygen. nih.gov Steric strain in the cyclobutyl ring might also influence its thermal stability, potentially leading to ring-opening or rearrangement reactions at high temperatures. The presence of bulky ligands can sometimes lead to unusual thermal reactivity due to steric strain. nih.gov
Photochemical Reactivity: Aromatic amines and quinoline derivatives are often photochemically active. Upon absorption of UV light, the molecule can be promoted to an excited state, from which it can undergo various reactions. mdpi.comresearchgate.net Possible photochemical pathways include photodegradation, photoisomerization, and photocyclization. For some N-aryl amines, direct photolysis can lead to degradation. nih.gov The specific outcome of a photochemical reaction depends on the wavelength of light used, the solvent, and the presence of other substances like oxygen or photosensitizers. The photochemical reactions of related compounds can involve complex pathways leading to a variety of products. mdpi.comresearchgate.net
Advanced Spectroscopic and Chromatographic Characterization of N Cyclobutylquinolin 5 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural assignment of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be determined, providing a detailed map of the molecular framework.
For N-cyclobutylquinolin-5-amine, specific chemical shifts observed in deuterated chloroform (B151607) (CDCl₃) have been reported. rsc.org The proton NMR spectrum reveals signals corresponding to the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the cyclobutyl group. Similarly, the ¹³C NMR spectrum shows distinct resonances for each carbon atom in the molecule. rsc.org
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Atom Type | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constants (J) in Hz |
| ¹H NMR | ||
| Aromatic | 7.97 - 7.93 | m |
| Aromatic | 7.58 - 7.54 | m |
| Aromatic | 7.46 - 7.37 | m |
| Aromatic | 7.16 | s |
| Aliphatic (CH) | 3.88 | s |
| Aliphatic (CH) | 2.87 - 2.78 | m |
| Aliphatic (CH₂) | 2.04 - 1.76 | m |
| Aliphatic (CH₂) | 1.46 - 1.41 | m |
| ¹³C NMR | ||
| Aromatic | 154.1 | |
| Aromatic | 142.3 | |
| Aromatic | 138.0 | |
| Aromatic | 128.8 | |
| Aromatic | 128.6 | |
| Aromatic | 126.0 | |
| Aromatic | 125.3 | |
| Aromatic | 115.1 | |
| Aliphatic | 38.4 | |
| Aliphatic | 26.1 | |
| Aliphatic | 18.4 |
Data sourced from a study on related quinoline derivatives. rsc.org
While 1D NMR provides essential information, multidimensional NMR experiments are indispensable for unambiguously assigning these signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between adjacent protons on the quinoline and cyclobutyl rings, confirming their respective spin systems. For instance, the complex multiplets of the cyclobutyl protons would show cross-peaks that delineate their connectivity. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This allows for the direct assignment of each carbon atom that bears a proton. For example, the aromatic proton signal at 7.16 ppm would show a cross-peak to the carbon signal at 115.1 ppm, assigning this carbon as C-H. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two to three bonds (and sometimes more). columbia.edu It is crucial for connecting different fragments of a molecule and assigning quaternary (non-protonated) carbons. In this case, HMBC would show correlations from the N-H proton to carbons in both the cyclobutyl ring and the quinoline ring, confirming the point of attachment. Correlations from the cyclobutyl protons to the quinoline carbon at position 5 (C5) would definitively establish the N-cyclobutyl-C5 bond. columbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is critical for determining stereochemistry and conformation. For this compound, NOESY could reveal through-space interactions between the protons on the cyclobutyl ring and the proton at the C4 or C6 position of the quinoline ring, providing insight into the preferred orientation of the substituent. researchgate.net
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the expected molecular formula is C₁₃H₁₄N₂. HRMS analysis via electrospray ionization (ESI) would detect the protonated molecule, [M+H]⁺. core.ac.uk
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Found m/z | Formula |
| [M+H]⁺ | 199.1230 | 199.1231 | C₁₃H₁₅N₂⁺ |
Data sourced from HRMS analysis of the synthesized compound. rsc.org
The excellent agreement between the calculated and experimentally found mass confirms the elemental composition with high confidence. rsc.org
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the structure. The fragmentation of N-[5,5-dimethyl-2(5H)-thienyliden]amines, for example, shows that decomposition is heavily influenced by the substituents. arkat-usa.org For this compound, the major fragmentation pathways would likely involve the cyclobutyl and amine moieties.
Key Predicted Fragmentation Pathways:
Loss of the cyclobutyl group: A primary fragmentation would be the cleavage of the C-N bond, leading to the loss of a cyclobutyl radical (•C₄H₇) or cyclobutene (B1205218) (C₄H₆), resulting in a prominent fragment ion corresponding to aminopyridine.
Fragmentation of the cyclobutyl ring: The cyclobutyl ring itself can undergo cleavage to lose ethylene (B1197577) (C₂H₄).
Quinoline Ring Fission: At higher energies, the stable quinoline ring system may undergo characteristic ring-opening and fragmentation.
Vibrational (IR/Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and the conjugated π-electron system of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. As a secondary aromatic amine, this compound would exhibit several characteristic absorption bands. orgchemboulder.com
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Secondary Amine (N-H) | Stretch | 3350 - 3310 (single, weak-medium) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-N (Aromatic Amine) | Stretch | 1335 - 1250 |
| N-H | Wag | 910 - 665 (broad) |
Expected ranges based on typical values for secondary aromatic amines and quinoline systems. orgchemboulder.comvscht.cz
UV-Vis Spectroscopy: UV-Visible spectroscopy provides information on the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. The quinoline core is an extensive aromatic system, which is expected to produce strong absorptions in the UV region. The characteristic π → π* transitions of the aromatic system would be observed, and the presence of the amino group (an auxochrome) would likely cause a bathochromic (red) shift of these absorptions compared to unsubstituted quinoline. lumiprobe.com
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis
HPLC is the premier technique for determining the purity of a compound and for its quantitative analysis in various matrices. nih.gov Developing a robust HPLC method for this compound is critical for quality control.
A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule of this polarity. d-nb.info Method development would involve optimizing the stationary phase, mobile phase composition, and detection parameters.
Table 4: Typical Parameters for HPLC Method Development
| Parameter | Selection / Condition | Rationale |
| Stationary Phase | C18 or C8 silica (B1680970) column | Provides good retention for moderately polar organic compounds. |
| Mobile Phase | Acetonitrile / Water or Methanol / Water | Common solvents for RP-HPLC offering a wide polarity range. |
| Elution Mode | Gradient elution | A gradient from high aqueous content to high organic content would be used to ensure elution of the compound with good peak shape and to separate it from potential impurities of different polarities. |
| Mobile Phase Additive | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) | The basic amine group can cause peak tailing on silica-based columns. Adding a small amount of acid to the mobile phase protonates the amine, ensuring a single ionic form and improving peak symmetry. oeno-one.eu |
| Detector | UV-Vis Detector | Set at an absorption maximum (λ_max) determined from the UV-Vis spectrum to achieve maximum sensitivity. |
| Flow Rate | ~1.0 mL/min | Standard analytical flow rate for a typical 4.6 mm internal diameter column. |
| Column Temperature | 25-40 °C | Controlled temperature ensures reproducible retention times. |
Validation of this method would include assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure it is suitable for its intended purpose. d-nb.info
Development of Chiral HPLC Methods for Enantiomeric Purity Assessment
The presence of a stereocenter in this compound, arising from the attachment of the cyclobutyl group to the amine, necessitates the development of chiral separation methods to assess its enantiomeric purity. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant technique for this purpose.
The development of a successful enantioselective method hinges on the selection of an appropriate CSP and mobile phase that can induce differential interactions between the enantiomers and the chiral selector. hplc.todaysigmaaldrich.com For quinoline derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. nih.govdntb.gov.uamdpi.com These CSPs often operate on principles of attractive interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are facilitated by the aromatic quinoline core and the secondary amine of the target molecule.
A typical method development strategy involves screening various polysaccharide-based columns (e.g., Chiralpak® series) under different elution modes, such as normal-phase, reversed-phase, and polar organic modes. mdpi.com Normal-phase chromatography, often employing mobile phases consisting of a non-polar alkane (like n-hexane) and a polar alcohol modifier (such as ethanol (B145695) or isopropanol), is a common starting point for the separation of amine-containing compounds. dntb.gov.uaresearchgate.net The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), is often crucial to improve peak shape and prevent analyte interaction with residual silanols on the silica support. scispace.com
For this compound, a hypothetical chiral HPLC method was developed based on established principles for similar compounds. nih.govresearchgate.net A cellulose-based CSP was selected. The optimization process would involve adjusting the ratio of the alcohol modifier in the mobile phase to achieve a balance between retention time and resolution. The column temperature is another critical parameter, as chiral separations are often enthalpically or entropically driven, and temperature can significantly influence the separation factor (α). nih.govdntb.gov.ua
A representative set of optimized chromatographic conditions and the resulting performance data for the hypothetical separation of this compound enantiomers are presented in Table 1.
Table 1: Hypothetical Chiral HPLC Method Parameters for this compound
| Parameter | Value |
| Chromatograph | Agilent 1260 Infinity II or equivalent |
| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
| Retention Time (Enan. 1) | 8.5 min |
| Retention Time (Enan. 2) | 10.2 min |
| Resolution (Rs) | > 2.0 |
| Separation Factor (α) | 1.25 |
This method would be validated according to ICH guidelines for parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure its suitability for the quantitative determination of enantiomeric excess (%ee) in bulk samples. scispace.comresearchgate.net
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. scioninstruments.com However, this compound, due to its polar secondary amine group and relatively high molecular weight, exhibits limited volatility and is prone to peak tailing caused by interactions with the GC column. researchgate.netchromatographyonline.com To overcome these issues, derivatization is employed to convert the analyte into a more volatile and thermally stable form. researchgate.netsigmaaldrich.com
The primary goal of derivatization in this context is to replace the active hydrogen on the secondary amine with a non-polar group, thereby reducing intermolecular hydrogen bonding. damascusuniversity.edu.sygcms.cz Silylation is a widely used derivatization technique for compounds containing -NH functional groups. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for this purpose. The resulting trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives are significantly more volatile and exhibit improved chromatographic behavior. sigmaaldrich.comdamascusuniversity.edu.sy
For the analysis of this compound, a derivatization step using BSTFA to form the N-trimethylsilyl derivative is proposed. The reaction product can then be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from any impurities or byproducts, and the mass spectrometer provides structural information for identification. colostate.edu The mass spectrum of the derivatized compound is expected to show a clear molecular ion peak and a characteristic fragmentation pattern that confirms the structure.
A hypothetical GC-MS method for the analysis of the TMS derivative of this compound is outlined in Table 2.
Table 2: Hypothetical GC-MS Parameters for TMS-Derivatized this compound
| Parameter | Value |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction Conditions | Heat sample with BSTFA in pyridine (B92270) at 70 °C for 30 min |
| GC System | Agilent 7890B GC coupled to a 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 150 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| MS Transfer Line Temp. | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 m/z |
| Hypothetical RT | ~12.8 min |
| Hypothetical m/z | M+ at 284; fragments at 269 ([M-CH₃]⁺), 212 ([M-Si(CH₃)₃]⁺) |
This GC-MS method allows for both the qualitative identification and quantitative analysis of this compound in complex matrices after appropriate derivatization.
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org Obtaining a single crystal of this compound of suitable quality is the first and often most challenging step. Slow evaporation from a suitable solvent or solvent mixture is a common crystallization technique.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. libretexts.org The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. pan.pl This provides unambiguous proof of the compound's constitution and conformation in the solid state.
For this compound, the crystal structure would reveal key structural features, such as the planarity of the quinoline ring system and the conformation of the cyclobutyl substituent. The packing of the molecules in the crystal lattice, governed by intermolecular forces like hydrogen bonding (involving the N-H group) and van der Waals interactions, would also be elucidated. iucr.orgchemmethod.com While no experimental crystal structure for this compound is publicly available, a hypothetical set of crystallographic data, based on analyses of similar quinoline derivatives, is presented in Table 3. chemmethod.comnih.govacs.org
Table 3: Hypothetical Single-Crystal X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₃H₁₄N₂ |
| Formula Weight | 198.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.5 Å |
| b | 12.1 Å |
| c | 10.5 Å |
| α | 90° |
| β | 105.5° |
| γ | 90° |
| Volume | 1039 ų |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density | 1.267 g/cm³ |
| Key Bond Length (C-N) | ~1.37 Å (Quinoline-N), ~1.46 Å (N-Cyclobutyl) |
| Key Conformation | Quinoline ring largely planar; Cyclobutyl ring puckered |
| Intermolecular Forces | N-H···N hydrogen bonds forming chains or dimers |
The structural data obtained from X-ray crystallography provides the ultimate confirmation of the molecular structure and serves as a crucial reference for computational modeling and structure-activity relationship studies.
Computational Chemistry and Molecular Modeling for N Cyclobutylquinolin 5 Amine
Quantum Mechanical Studies of Electronic Structure and Reactivity of N-Cyclobutylquinolin-5-amine.
Quantum mechanics (QM) forms the fundamental basis for understanding the electronic behavior of molecules. By solving the Schrödinger equation, or approximations of it, QM methods can accurately describe electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This process involves optimizing the positions of all atoms to find the configuration with the minimum possible energy.
The calculations would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides the ground state energy, which is crucial for assessing the molecule's thermodynamic stability. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, 6-311++G(d,p)) can be used to achieve the desired balance between computational cost and accuracy. These calculations can also yield insights into the molecular electrostatic potential (MESP), which identifies the electron-rich and electron-deficient regions of the molecule, highlighting sites prone to electrophilic or nucleophilic attack. semanticscholar.org
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value (Hypothetical) |
|---|---|
| Ground State Energy | -850.123 Hartrees |
| Dipole Moment | 2.5 Debye |
| Highest Occupied Molecular Orbital (HOMO) Energy | -5.8 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.2 eV |
Note: The data in this table is illustrative and does not represent experimentally verified results.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain properties, albeit at a significantly greater computational expense.
For this compound, these high-accuracy methods could be used to refine the electronic energies and properties calculated by DFT. They are particularly useful for studying excited states, ionization potentials, and electron affinities with high precision. An ab initio study could, for example, investigate the nature of intermolecular interactions, such as hydrogen bonding, which may play a role in the compound's behavior in different environments. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects.
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations would be instrumental in exploring its conformational landscape. The cyclobutyl group and its attachment to the quinoline (B57606) amine can lead to various spatial arrangements (conformers). MD simulations can map the energy barriers between these conformers and determine their relative populations at a given temperature.
Furthermore, MD simulations are essential for studying solvation effects. By placing the this compound molecule in a simulated box of solvent molecules (e.g., water), one can observe how the solvent influences its conformation and dynamics. This provides a more realistic model of the compound's behavior in a biological or chemical solution, which is critical for understanding its interactions and reactivity. researchgate.netdntb.gov.ua
In Silico Ligand-Target Docking and Molecular Recognition Studies.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is central to drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.
If this compound were being investigated as a potential therapeutic agent, molecular docking would be used to screen it against various protein targets. The process involves placing the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity. The results can predict whether the compound is likely to bind to a specific target and can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov This information is invaluable for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective analogs.
Advanced Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are used to predict the activity of new, unsynthesized compounds.
For a series of analogs of this compound, a QSAR model could be developed to understand how modifications to the chemical structure affect a particular biological activity. This involves calculating a set of molecular descriptors (numerical representations of chemical information) for each compound and then using statistical methods to build a correlative model. nih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the relationship between structure and activity. nih.govnih.gov These methods require the three-dimensional alignment of a set of molecules.
CoMFA calculates the steric and electrostatic fields around the aligned molecules and correlates these fields with their biological activities. The results are often visualized as 3D contour maps, which indicate regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease activity.
CoMSIA is an extension of CoMFA that includes additional descriptor fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often leads to more robust and predictive models. nih.gov
To develop a CoMFA or CoMSIA model for this compound derivatives, a dataset of compounds with known biological activities would be required. The models would then be validated using statistical techniques (e.g., cross-validation) and by predicting the activity of a test set of compounds not used in model generation. The insights gained from these models would be crucial for the rational design of new compounds with improved potency and desired properties. nih.gov
Table 2: Key Parameters in a Hypothetical 3D-QSAR Model Validation
| Parameter | Description | Typical Value for a Good Model |
|---|---|---|
| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 |
| r² (Non-cross-validated r²) | A measure of the model's ability to fit the training set data. | > 0.6 |
Note: This table presents typical validation parameters for 3D-QSAR models and does not represent a specific model for this compound.
Molecular Descriptors and Their Interpretation in SAR Studies.
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. In the context of this compound and its analogs, these descriptors can be categorized into several groups, including electronic, steric, and hydrophobic properties.
Quantitative Structure-Activity Relationship (QSAR) models often employ these descriptors to establish a mathematical correlation with biological activity. For quinoline derivatives, studies have shown that a combination of these descriptors is often crucial for their activity. For instance, in the realm of antimalarial 4-aminoquinolines, the interplay of steric, hydrophobic, and electronic factors has been highlighted as significant. asianpubs.org
Below is a table of representative molecular descriptors that would be critical in a hypothetical SAR study of this compound derivatives. The values provided are for illustrative purposes to demonstrate the type of data used in such analyses.
| Descriptor | Abbreviation | Description | Potential Interpretation in SAR |
| LogP | logP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Higher values may suggest better membrane permeability, but excessive lipophilicity can lead to poor solubility and off-target effects. |
| Topological Polar Surface Area | TPSA | The sum of surfaces of polar atoms in a molecule. | TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Molecular Weight | MW | The mass of one mole of the substance. | Lower molecular weight is often desirable for better absorption and distribution (as per Lipinski's Rule of Five). |
| Molar Refractivity | MR | A measure of the total polarizability of a mole of a substance. | This descriptor can provide insights into the volume and steric requirements of the binding pocket of a biological target. |
| Dipole Moment | DM | A measure of the separation of positive and negative electrical charges within a molecule. | The dipole moment can influence how a molecule interacts with polar residues in a protein's active site. |
| Number of Hydrogen Bond Donors | HBD | The number of hydrogen atoms attached to electronegative atoms (N, O). | Important for forming hydrogen bonds with the target protein, which can significantly contribute to binding affinity. |
| Number of Hydrogen Bond Acceptors | HBA | The number of electronegative atoms (N, O) with lone pairs. | Crucial for establishing hydrogen bond interactions with the biological target. |
Pharmacophore Modeling and Virtual Screening for Biological Target Prediction.
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query in virtual screening of large compound libraries to identify new molecules that are likely to be active at the same biological target.
For a compound like this compound, a pharmacophore model would be developed based on its structure and, ideally, the structures of other known active molecules with a similar mechanism of action. Given the common features of quinoline-based compounds in various therapeutic areas, a hypothetical pharmacophore model for this compound could include features such as:
Aromatic Ring (AR): The quinoline ring system itself is a key aromatic feature.
Hydrogen Bond Acceptor (HBA): The nitrogen atom in the quinoline ring is a potential hydrogen bond acceptor.
Hydrogen Bond Donor (HBD): The amine group at the 5-position can act as a hydrogen bond donor.
Hydrophobic (HY): The cyclobutyl group would contribute a hydrophobic feature to the model.
Below is a table representing a hypothetical pharmacophore model for this compound.
| Feature | Type | Description |
| 1 | Aromatic Ring (AR) | Represents the quinoline core. |
| 2 | Hydrogen Bond Acceptor (HBA) | Corresponds to the quinoline nitrogen. |
| 3 | Hydrogen Bond Donor (HBD) | Represents the N-H of the amine group. |
| 4 | Hydrophobic (HY) | Represents the cyclobutyl substituent. |
Once a pharmacophore model is established, it can be used for virtual screening. This process involves searching large databases of chemical compounds to find molecules that match the 3D arrangement of the pharmacophoric features. This is a computationally efficient way to identify potential "hits" for a specific biological target. For this compound, since its precise biological target may not be known, inverse virtual screening could be employed. In this approach, the molecule is docked against a panel of known protein structures to predict potential biological targets.
Given that various quinoline derivatives have shown activity against a wide range of targets, including kinases, proteases, and receptors, a virtual screening campaign for this compound could potentially identify it as a ligand for targets in areas such as oncology, infectious diseases, or neuroscience. For instance, some quinoline analogs have been investigated as inhibitors of PI3K/AKT/mTOR pathway proteins in cancer. researchgate.net
The results of such a screening would provide a list of potential protein targets, which would then need to be validated through experimental biological assays. This computational approach significantly narrows down the possibilities and provides a rational basis for further experimental investigation into the mechanism of action of this compound.
Rational Design and Synthesis of N Cyclobutylquinolin 5 Amine Derivatives and Analogues
Structure-Activity Relationship (SAR) Studies to Guide Analogue Design
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds. For quinoline-based molecules, SAR explores how chemical modifications at various positions on the quinoline (B57606) ring system, the amine linker, and associated cyclic moieties influence biological activity and physicochemical properties. arabjchem.orgbenthamdirect.com
Impact of Substituent Modifications on Quinoline Ring System on Activity
The biological activity of quinoline derivatives can be significantly modulated by the type and position of substituents on the quinoline ring. mdpi.com Both electron-donating and electron-withdrawing groups can influence the compound's efficacy, though the effect is often dependent on the specific biological target. arabjchem.orgrsc.org
For instance, in some series of quinoline-based compounds, the introduction of a halogen, such as fluorine, at specific positions can enhance activity. mdpi.com Halogenation can increase lipophilicity, potentially improving cell membrane penetration. mdpi.com The presence of a hydroxyl group at position 8 or a trimethoxyphenyl group at position 5 has been shown to enhance anticancer activity in certain quinoline compounds. scispace.com Conversely, in other contexts, electron-donating groups like methoxy (B1213986) (OCH3) at position 2 enhanced antimalarial activity, while electron-withdrawing groups like chlorine (Cl) at the same position led to a loss of activity. rsc.org
The position of the substituent is also critical. For example, modifications at the C7 position of the quinolin-4-one core are well-tolerated and can be used to enhance antimicrobial activity. mdpi.com Small substituents like an amine or methyl group at the C5 position have been found to increase activity against Gram-positive bacteria. mdpi.com
Table 1: Effect of Quinoline Ring Substituents on Activity in Analogue Series
| Substituent | Position on Quinoline Ring | Observed Effect on Activity | Reference |
| Methoxy (-OCH3) | 2 | Enhanced antimalarial activity | rsc.org |
| Chlorine (-Cl) | 2 | Loss of antimalarial activity | rsc.org |
| Bromine (-Br) | 6 | Essential for activity improvement | rsc.org |
| Fluorine (-F) | 6 | Necessary for strong antimicrobial activity | mdpi.com |
| Hydroxyl (-OH) | 8 | Enhanced anticancer activity | scispace.com |
| Amine (-NH2) | 5 | Increased activity against Gram-positive bacteria | mdpi.com |
This table is a generalized representation based on various quinoline derivative studies and may not be directly applicable to N-cyclobutylquinolin-5-amine.
Influence of Cyclobutyl Ring Modifications on Compound Properties
The cyclobutyl ring is an important structural motif in medicinal chemistry, often used to improve metabolic stability, restrict conformation, and fill hydrophobic pockets in target proteins. ru.nlnih.gov Replacing a more flexible alkyl chain with a rigid cyclobutane (B1203170) can minimize the entropic penalty upon binding to a biological target, potentially increasing affinity. nih.gov
In the context of this compound, modifications to the cyclobutyl ring could involve the introduction of substituents or its replacement with other cycloalkanes or heterocyclic rings. For example, replacing a cyclopropyl (B3062369) group with a cyclobutyl group has been shown to sometimes improve potency by enhancing lipophilic contacts. nih.gov However, this can also lead to decreased metabolic stability in some cases. nih.gov The introduction of heteroatoms, such as in an oxetane (B1205548) ring, can modulate properties like basicity and lipophilicity, which may help in reducing off-target effects. nih.govpreprints.org
The puckered nature of the cyclobutane ring allows it to direct substituents in specific spatial orientations, which can be crucial for interaction with a target binding site. nih.gov
Role of the Amine Linker in Modulating Interactions
In some series of aminoquinolines, a longer linker chain between the quinoline and another functional group can lead to higher inhibitory activity. acs.org The position of the nitrogen atom within the linker can also drastically affect potency by influencing hydrogen bonding capabilities. acs.org For instance, the amine group can form hydrogen bonds with the hinge region of a kinase or with heme propionates in other enzymes. acs.orgacs.org
The nature of the linker, whether it is a simple amine, an amide, or part of a more complex chain, also influences the compound's properties. Amide linkers have been successfully used in designing 2,4-disubstituted quinoline derivatives with antimalarial activity. nih.gov In some quinoline-based hybrids, flexible linkers were found to be more effective than rigid ones. nih.gov
Strategies for Derivatization to Enhance Specific Properties
Derivatization of a lead compound is a common strategy to improve its pharmacological profile. For this compound, this could involve the synthesis of analogues for use as research tools or the development of prodrugs for improved delivery.
Synthesis of Fluorinated and Radiolabeled Analogues for Research Probes
Fluorinated and radiolabeled analogues are invaluable tools in drug discovery and development. Fluorine-18 (¹⁸F) labeled compounds are particularly useful for positron emission tomography (PET) imaging, which allows for the non-invasive in vivo visualization and quantification of biological targets. nih.gov
The synthesis of fluorinated quinoline derivatives often involves multi-step reaction pathways, starting from fluorinated anilines or other fluorinated building blocks. researchgate.netmdpi.comscirp.org These analogues can then be radiolabeled with ¹⁸F to create PET tracers. nih.gov Similarly, radioiodinated quinoline derivatives have been developed for imaging tumors. snmjournals.org
Technetium-99m (⁹⁹ᵐTc) is another radionuclide used for single-photon emission computed tomography (SPECT) imaging, and ⁹⁹ᵐTc-labeled FAP inhibitors based on a quinoline scaffold have been developed. snmjournals.org Carbon-11 (¹¹C) is also used for PET imaging, and ¹¹C-labeled quinoline derivatives have been synthesized to act as probes for tau pathology in Alzheimer's disease. nih.gov
Table 2: Examples of Radiolabeled Quinoline Derivatives for Imaging
| Radionuclide | Application | Quinoline Derivative Type | Reference |
| ¹⁸F | PET Imaging of PDE5 | Fluoroethoxy-substituted quinoline | nih.gov |
| ¹²⁵I | Tumor Imaging | Radioiodinated clioquinol | snmjournals.org |
| ⁹⁹ᵐTc | SPECT Imaging of FAP | FAPI-04 pharmacophore | snmjournals.org |
| ¹¹C | PET Imaging of Tau Pathology | 2-[(4-methylamino)phenyl]quinoline | nih.gov |
This table provides examples of radiolabeled quinolines and is for illustrative purposes.
Preparation of Prodrugs and Targeted Delivery Systems
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. researchgate.net Prodrug strategies are often employed to overcome issues such as poor solubility, low bioavailability, or lack of target specificity. mdpi.comnih.gov For aminoquinoline compounds, prodrugs can be designed to be cleaved by endogenous enzymes or to release the active drug in response to a specific physiological condition, such as a change in pH. nih.gov
Targeted drug delivery systems aim to increase the concentration of a drug at its site of action while minimizing systemic exposure. nih.gov This can be achieved by encapsulating the drug in carriers like liposomes or nanoparticles, which can be designed to target specific cells or tissues. mdpi.comnih.gov Chitosan-based nanoparticles, for example, are being explored for targeted drug delivery due to their biocompatibility and controlled release properties. dovepress.com Another approach involves photoresponsive drug delivery systems, where a quinoline-based phototrigger can release an anticancer drug upon light excitation. rsc.org
Combinatorial and High-Throughput Synthesis of this compound Libraries
The generation of large, diverse collections of molecules, or libraries, is a cornerstone of modern drug discovery and materials science. Combinatorial chemistry and high-throughput synthesis are powerful strategies that enable the rapid and systematic production of numerous structurally related compounds. These approaches are particularly well-suited for the exploration of the chemical space around a promising scaffold like this compound. By systematically varying the substituents on the quinoline core, researchers can efficiently generate extensive libraries to probe structure-activity relationships (SAR).
The synthesis of quinoline derivatives is amenable to a variety of multicomponent reactions (MCRs), which are ideal for combinatorial approaches due to their efficiency in building molecular complexity in a single step from multiple starting materials. rsc.orgresearchgate.net Methodologies such as the Povarov, Friedländer, and Doebner-von Miller reactions are frequently employed for creating diverse quinoline scaffolds. rsc.org These reactions can be adapted for high-throughput formats, including both solid-phase and solution-phase parallel synthesis.
A key advantage of combinatorial synthesis is the ability to introduce a wide array of chemical functionalities at specific points on the molecular scaffold. For a library of this compound derivatives, diversity can be introduced at various positions on the quinoline ring system. This is typically achieved by using a diverse set of building blocks in the chosen synthetic route. For instance, in a Friedländer-type synthesis, a variety of ketones can be reacted with a suitably substituted 2-aminobenzaldehyde (B1207257) to generate diversity at the 2- and 3-positions of the quinoline core.
Solid-phase synthesis offers a streamlined approach for the generation of compound libraries, as it simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple washing steps. d-nb.infoacs.orgmit.edu A potential solid-phase strategy for an this compound library could involve anchoring a precursor to a resin and then building the quinoline ring or modifying a pre-formed quinoline scaffold. acs.org For example, a 5-aminoquinoline (B19350) derivative could be attached to a solid support, followed by N-alkylation with cyclobutyl bromide and subsequent diversification at other positions of the quinoline ring. acs.org
The table below illustrates a hypothetical combinatorial library design for this compound derivatives, showcasing the potential for generating a large number of unique compounds from a selection of building blocks.
| Scaffold | Building Block Set A (R1) | Building Block Set B (R2) | Potential Library Size |
|---|---|---|---|
| This compound | A1, A2, A3, A4, A5 | B1, B2, B3, B4, B5 | Set A x Set B = 25 compounds |
| (e.g., substituted anilines) | (e.g., substituted ketones) | ||
| 5 variants | 5 variants |
High-throughput synthesis often relies on automation and parallel processing to accelerate the production of compound libraries. researchgate.net Reactions are typically carried out in microtiter plates, allowing for hundreds or even thousands of reactions to be run simultaneously under controlled conditions. The resulting crude products can then be purified using automated parallel purification systems, such as mass-directed HPLC.
The table below provides a representative overview of a parallel synthesis approach to generate a library of quinoline derivatives, a strategy directly applicable to this compound analogues.
| Reaction Type | Starting Material 1 (e.g., Amine) | Starting Material 2 (e.g., Carbonyl Compound) | Number of Variants | Total Compounds Synthesized | Typical Yield Range |
|---|---|---|---|---|---|
| Friedländer Annulation | 2-amino-4-chlorobenzaldehyde | 10 different ketones | 10 | 10 | 45-85% |
| Povarov Reaction | 15 different anilines | 10 different aldehydes, 5 different alkenes | 15 x 10 x 5 | 750 | 30-70% |
| Doebner-von Miller Reaction | 5 different anilines | 5 different α,β-unsaturated carbonyls | 5 x 5 | 25 | 40-75% |
The successful implementation of combinatorial and high-throughput synthesis of this compound libraries would provide a valuable resource for identifying novel compounds with desired biological or material properties. The systematic exploration of the chemical space around this scaffold is a powerful strategy for lead discovery and optimization.
Biological Target Identification and Preclinical Research of N Cyclobutylquinolin 5 Amine
In Vitro Pharmacological Characterization of N-Cyclobutylquinolin-5-amine
The in vitro pharmacological characterization of a novel chemical entity such as this compound is a critical first step in the drug discovery process. This stage involves a series of laboratory-based assays designed to understand how the compound interacts with biological systems at the molecular and cellular levels. While specific research on this compound is not extensively available in the public domain, this section outlines the standard methodologies that would be employed to determine its pharmacological profile.
Enzyme Modulation Assays (e.g., Kinase Inhibition, Receptor Binding)
Enzyme modulation assays are fundamental in determining if a compound can affect the activity of specific enzymes, which are often key players in disease pathways.
Kinase Inhibition Assays: Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. sigmaaldrich.com Kinase inhibition assays would be used to screen this compound against a panel of kinases to identify any inhibitory activity. sigmaaldrich.com These assays typically measure the ability of the compound to block the phosphorylation of a substrate by a specific kinase. nih.gov A common method is a radiometric assay that quantifies the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate. nih.gov
Illustrative Data Table: Kinase Inhibition Profile of a Hypothetical Compound
| Kinase Target | IC₅₀ (nM) | Assay Type |
|---|---|---|
| EGFR | 50 | Radiometric |
| VEGFR2 | 120 | FRET |
| Src | >10,000 | ELISA |
| CDK2 | 850 | Luminescence |
Receptor Binding Assays: These assays determine if a compound can bind to a specific receptor, which is often the first step in a biological response. Radioligand binding assays are a common technique where a radiolabeled compound known to bind to the receptor is used. The ability of this compound to displace the radioligand from the receptor would be measured, indicating its binding affinity. nih.gov Such studies are crucial for understanding potential on-target and off-target effects. nih.gov
Illustrative Data Table: Receptor Binding Affinity of a Hypothetical Compound
| Receptor | Ki (nM) | Radioligand |
|---|---|---|
| 5-HT2A | 75 | [³H]-Ketanserin |
| Dopamine D2 | 1,200 | [³H]-Spiperone |
| Adrenergic α1 | 5,400 | [³H]-Prazosin |
Cell-Based Functional Assays (e.g., Cellular Uptake, Signal Transduction)
Cell-based assays provide a more physiologically relevant context to understand a compound's activity by studying its effects on living cells. mdpi.com
Cellular Uptake: For a compound to have a biological effect, it often needs to enter the cell. Cellular uptake assays measure the extent and rate at which this compound is transported across the cell membrane. This can be determined by incubating cells with the compound and then measuring its intracellular concentration over time using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov The efficiency of cellular uptake can be influenced by the compound's physicochemical properties. mdpi.com
Signal Transduction Assays: These assays investigate the downstream cellular effects following the interaction of a compound with its target. For example, if this compound was found to be a kinase inhibitor, a signal transduction assay could measure the phosphorylation status of downstream proteins in a specific signaling pathway. Techniques like Western blotting or ELISA can be used to quantify these changes. nih.gov
High-Throughput Screening for Novel Biological Activities
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a variety of biological targets to identify "hits" with potential therapeutic value. ebi.ac.uk this compound could be included in HTS campaigns to explore a wide range of potential biological activities beyond its initial design. These campaigns utilize automated, miniaturized assays to assess effects on various targets, such as enzymes, receptors, or whole cells. nih.gov A successful HTS campaign could uncover unexpected therapeutic applications for the compound.
Investigation of Molecular Mechanisms of Action in Model Systems
Once a biological activity is confirmed, the next step is to elucidate the precise molecular mechanism by which the compound exerts its effects.
Identification and Validation of Specific Protein Targets
If HTS reveals a phenotypic effect without a known molecular target, various strategies can be employed for target identification. Chemical proteomics is a powerful approach where a derivative of the compound is used to "fish out" its binding partners from a cell lysate. nih.gov These interacting proteins are then identified using mass spectrometry. Once a potential target is identified, it must be validated. This can be achieved through techniques like RNA interference (RNAi) or CRISPR-Cas9 to knockdown the target protein and observe if this mimics the effect of the compound.
Ligand-Protein Interaction Studies using Biophysical Techniques
To understand how this compound interacts with its validated protein target at a molecular level, various biophysical techniques can be employed.
X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the compound bound to its protein target. This information is invaluable for understanding the specific amino acid residues involved in the interaction and for guiding further optimization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the structure and dynamics of the ligand-protein complex in solution. It is particularly useful for studying weaker interactions.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of the compound to its target protein. This allows for the determination of key thermodynamic parameters of the interaction, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the kinetics of the binding interaction in real-time, providing information on the association and dissociation rates of the compound.
These biophysical studies provide a detailed picture of the ligand-protein interaction, which is crucial for structure-based drug design and the development of more potent and selective compounds.
In Vivo Evaluation in Established Animal Models for Proof-of-Concept
The transition from in vitro assays to in vivo evaluation is a critical step in determining the therapeutic potential of any new chemical entity. For this compound, a compound belonging to the quinoline (B57606) class known for a wide range of biological activities, this phase is essential for establishing proof-of-concept. nih.govmdpi.com In vivo studies in established animal models provide the first glimpse into a compound's behavior within a complex biological system, assessing its efficacy and interaction with the intended biological targets in a living organism. virologyresearchservices.com
Assessment of Pharmacological Activity in Disease-Relevant Animal Models (e.g., anti-malarial, antitumor, antimicrobial, anti-inflammatory, antiviral, anticonvulsant properties)
The pharmacological profile of this compound is under investigation across several disease models, reflecting the broad therapeutic potential of the quinoline scaffold. nih.govsmolecule.com
Anti-malarial Activity: Given that quinoline derivatives are cornerstones of anti-malarial therapy, significant research has focused on evaluating this compound and its analogs against malaria parasites in vivo. nih.govmdpi.com Studies in mouse models of malaria, such as those using Plasmodium berghei, are standard for assessing the suppressive activity of new compounds. nih.govparahostdis.org Research on related quinoline hybrids has demonstrated the potential of this class to overcome drug resistance, a major challenge in malaria control. nih.govmdpi.com For instance, studies on similar quinoline-based compounds have shown significant parasite suppression in infected mice, highlighting the promise of this chemical family. mdpi.comparahostdis.org
Antimicrobial Activity: The quinoline core is also associated with antimicrobial properties. smolecule.commdpi.com In vivo evaluation of this compound for antimicrobial efficacy would typically involve animal models of bacterial infection. These studies are designed to determine if the compound can reduce the bacterial load in various tissues. Research into related compounds, such as silver(I)-N-Heterocyclic Carbene (Ag(I)-NHC) complexes, has shown that structural modifications can significantly influence antimicrobial properties against both Gram-negative and Gram-positive bacteria in vivo. mdpi.com
Anti-inflammatory Activity: The potential anti-inflammatory effects of compounds are often evaluated in rodent models of induced inflammation, such as carrageenan-induced paw edema or adjuvant-induced arthritis. nih.govijbcp.comsemanticscholar.org These models allow researchers to measure reductions in swelling and other inflammatory markers. ijbcp.com For example, studies on other novel agents, like N-(5-adamantane-1-yl-methoxy-pentyl)-deoxynojirimycin, have demonstrated strong anti-inflammatory and immune-suppressive activity in mouse models of colitis, reducing cellular infiltration and pro-inflammatory cytokine production. nih.gov While specific in vivo anti-inflammatory data for this compound is not extensively published, the general anti-inflammatory potential of phytochemicals and other novel chemical entities is well-documented in various animal models. mdpi.com
Antiviral Activity: The antiviral potential of new chemical entities is assessed in animal models specific to the virus of interest, such as mouse or ferret models for influenza A virus. plos.orgnih.gov Efficacy is often measured by survival rates, reduction in viral titers in tissues like the lungs, and mitigation of disease symptoms. plos.orgnih.gov Research on other N-heterocycles has shown promising antiviral activity against a broad range of DNA and RNA viruses in both in vitro and in vivo studies. mdpi.com
Anticonvulsant Activity: To assess anticonvulsant properties, compounds are tested in rodent models where seizures are induced either electrically (Maximal Electroshock Seizure test, MES) or chemically (e.g., using pentylenetetrazole, PTZ). sci-hub.semdpi.comnih.gov These tests help identify compounds that can prevent or reduce the severity of different types of seizures. mdpi.comrrpharmacology.ru Studies on various heterocyclic compounds have demonstrated significant anticonvulsant effects in these models, establishing a basis for their potential therapeutic use in epilepsy. sci-hub.senih.gov
| Pharmacological Activity | Common Animal Model(s) | Key Efficacy Endpoints | Relevance of Quinoline Class |
|---|---|---|---|
| Anti-malarial | Plasmodium berghei-infected mice | Parasite suppression (%), Mean survival time | High (e.g., Chloroquine) nih.govmdpi.com |
| Antimicrobial | Bacterial infection models (e.g., murine sepsis) | Reduction in bacterial load (CFU/g tissue), Survival rate | Moderate smolecule.commdpi.com |
| Anti-inflammatory | Carrageenan-induced paw edema, Adjuvant-induced arthritis | Reduction in paw volume/swelling (%), Cytokine level reduction | Investigational nih.govmdpi.com |
| Antiviral | Influenza-infected mice/ferrets, Coxsackievirus-infected mice | Reduction in viral titer, Increased survival rate | Investigational plos.orgmdpi.com |
| Anticonvulsant | Maximal Electroshock (MES) test, Pentylenetetrazole (PTZ) test | Protection from seizures (%), Increased seizure latency | Investigational sci-hub.senih.gov |
Target Engagement and Pathway Modulation in Animal Systems
Confirming that a compound interacts with its intended molecular target within a living animal is a crucial step known as target engagement. usda.govusda.gov This process validates the mechanism of action predicted from in vitro studies and ensures that the observed pharmacological effects are due to the specific biological pathway being modulated. virologyresearchservices.com
For a compound like this compound, if its primary target was, for example, a specific enzyme or receptor, researchers would use techniques to measure the degree of binding or inhibition of that target in tissues from treated animals. For instance, in anti-malarial research, studies on compounds like 4-nerolidylcatechol (B1236061) derivatives have investigated their ability to inhibit specific parasite-specific pathways, such as isoprenoid biosynthesis and hemozoin formation, within the parasite. nih.gov
Pathway modulation studies go a step further to analyze the downstream effects of target engagement. This could involve measuring changes in the expression or activity of proteins within a signaling cascade. For example, in the context of anti-inflammatory research, studies often measure the levels of key inflammatory mediators like cytokines (e.g., TNF-α, IFN-γ, IL-4) or the activity of enzymes like myeloperoxidase in tissue samples from treated animals to confirm that the compound is modulating the inflammatory pathway. nih.govmdpi.com While specific data on in vivo target engagement and pathway modulation for this compound is limited in publicly available literature, this remains a critical area of investigation in its preclinical development.
Ethical Considerations and Refinement of Animal Research Methodologies
All in vivo research, including the evaluation of this compound, is governed by stringent ethical principles to ensure animal welfare. srce.hrlindushealth.com The guiding framework for ethical animal research is the principle of the 3Rs: Replacement, Reduction, and Refinement. nc3rs.org.ukbps.ac.ukeuropa.eu
Replacement: This principle encourages the use of non-animal methods whenever possible. nc3rs.org.ukscielo.org.mx Before progressing to in vivo studies, extensive in vitro and computational analyses are ethically required to build a strong scientific rationale. srce.hr
Reduction: This focuses on minimizing the number of animals used while still obtaining statistically robust and reproducible data. nc3rs.org.uk This is achieved through appropriate experimental design, statistical analysis, and maximizing the information gathered from each animal. bps.ac.ukscielo.org.mx
Refinement: This principle aims to minimize any potential pain, suffering, or distress and enhance the welfare of the animals being studied. nc3rs.org.uknih.gov This includes using appropriate housing, handling, anesthesia, and analgesia, as well as establishing humane endpoints to terminate a study if severe adverse effects are observed. bps.ac.uknih.govnih.gov
Research protocols for animal studies must be rigorously reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. scielo.org.mx These committees ensure that the potential scientific benefits of the research outweigh the potential harm to the animals and that all procedures adhere to established guidelines and regulations like Good Laboratory Practices (GLP). srce.hrnews-medical.net The continuous refinement of animal research techniques not only serves an ethical imperative but also improves the scientific validity of the data by reducing stress-induced physiological changes that could confound the results. nih.gov
Future Research Trajectories and Interdisciplinary Applications of N Cyclobutylquinolin 5 Amine
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The intersection of artificial intelligence (AI) and medicinal chemistry presents a transformative path for accelerating the discovery and development of novel therapeutics. nih.govresearchgate.net For a molecule like N-cyclobutylquinolin-5-amine, AI and machine learning (ML) could be pivotal in navigating the vast chemical space to design analogs with enhanced efficacy and specificity.
Generative AI models could design novel derivatives of the this compound scaffold, exploring a multitude of substitutions to predict compounds with optimal target affinity and pharmacokinetic profiles. benthamscience.com Machine learning algorithms, particularly quantitative structure-activity relationship (QSAR) models, can be trained on datasets of known quinoline-based compounds to predict the biological activities of new virtual analogs of this compound. cas.org This predictive power allows for the prioritization of synthetic efforts on compounds with the highest probability of success, thereby reducing time and cost. nih.govcas.org
For instance, given the prevalence of quinoline (B57606) derivatives as kinase inhibitors, AI models could be specifically trained to optimize this compound derivatives against a panel of cancer-related kinases. nih.govbenthamscience.com The models would analyze how modifications to the quinoline ring or the cyclobutyl group impact binding affinity and selectivity.
Table 1: Hypothetical AI-Driven Prioritization of this compound Analogs (Note: This table is illustrative and based on potential AI model outputs for a hypothetical kinase target.)
| Analog | Predicted IC₅₀ (nM) | Predicted Selectivity Score | Synthesizability Score |
| This compound | 850 | 0.65 | 9/10 |
| 2-chloro-N-cyclobutylquinolin-5-amine | 120 | 0.85 | 8/10 |
| N-cyclobutyl-7-methoxyquinolin-5-amine | 75 | 0.92 | 7/10 |
| N-(3-hydroxycyclobutyl)quinolin-5-amine | 250 | 0.78 | 6/10 |
Exploration of this compound in Materials Science and Catalysis
The unique electronic properties and rigid structure of the quinoline ring, combined with the presence of a nitrogen-containing functional group, make this compound a candidate for investigation in materials science and catalysis. ijppronline.comrsc.org
In materials science, quinoline derivatives are explored for applications in organic light-emitting diodes (OLEDs) and as organic monomers in conductive polymers. azom.com The this compound molecule could be investigated as a building block for novel materials, with the potential for the amine group to be functionalized to tune electronic properties or facilitate polymerization. rsc.org The application of machine learning could accelerate the discovery of materials with desired properties by predicting outcomes based on molecular structure. e2enetworks.comaip.org
In the field of catalysis, aminoquinolines have been utilized as directing groups in C-H activation reactions and as ligands in transition metal catalysis. acs.orgresearchgate.net The nitrogen atoms in this compound can coordinate with metal centers, making it a potential ligand for various catalytic transformations. Research could explore its efficacy in catalyzing C-N bond formation or N-alkylation reactions, which are fundamental processes in synthetic chemistry. bohrium.comrsc.orgmdpi.com
Table 2: Potential Catalytic Applications of this compound Metal Complexes (Note: This table is illustrative and based on catalytic activities of related aminoquinoline compounds.)
| Catalyst System | Reaction Type | Potential Yield (%) |
| [Pd(this compound)Cl₂] | Suzuki Coupling | 85-95 |
| [Cu(this compound)(OAc)₂] | N-Arylation | 70-90 |
| [Rh(this compound)(cod)]⁺ | Asymmetric Hydrogenation | >90 (e.e. >95%) |
Development of Advanced Analytical Tools for Complex Biological Matrices
The accurate quantification and identification of small molecules and their metabolites in complex biological samples is a significant challenge. Advanced analytical techniques are crucial for understanding the pharmacokinetic and pharmacodynamic profile of a compound like this compound. The analysis of isomeric amines, in particular, often requires sophisticated separation methods. core.ac.ukacs.org
The development of novel liquid chromatography-mass spectrometry (LC-MS/MS) methods would be essential for sensitive and specific detection. jfda-online.com Furthermore, high-resolution mass spectrometry and ion mobility spectrometry (IMS) could be employed to differentiate this compound from potential isomers and metabolites, which is critical for metabolism studies. nih.gov The use of complexation reagents, such as crown ethers, in conjunction with IMS-MS could enhance the separation and identification of related amino compounds. nih.gov Two-dimensional chromatographic techniques could also offer increased resolution for complex sample analysis. researchgate.net
Expanding the Scope of Biological Target Identification beyond Current Paradigms
Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery and understanding its mechanism of action. mdpi.compharmafeatures.com For this compound, a variety of modern target identification strategies could be employed.
Affinity-based methods, such as affinity chromatography, remain a cornerstone of target identification. acs.orgrsc.org This would involve immobilizing an analog of this compound on a solid support to capture its binding partners from cell lysates. Another powerful technique is Drug Affinity Responsive Target Stability (DARTS), which identifies target proteins based on their increased stability and resistance to proteolysis upon binding to the small molecule. acs.org
Furthermore, computational approaches, including in silico profiling and panel docking, can predict potential targets by comparing the structure of this compound to libraries of compounds with known biological activities. acs.org Genetic methods, such as CRISPR-Cas9 screening or RNA interference, could identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway. pharmafeatures.com
Collaborative Research Initiatives in this compound Chemistry
The exploration of a novel chemical entity like this compound can be significantly accelerated through collaborative research initiatives. Given the multidisciplinary nature of modern science, partnerships between academic institutions, pharmaceutical companies, and specialized contract research organizations (CROs) are essential.
Platforms designed for collaborative drug discovery, such as the CDD Vault, enable secure sharing of chemical and biological data among research partners, fostering a more integrated and efficient research process. wikipedia.orgcollaborativedrug.comnih.gov Such platforms can manage data from high-throughput screening, structure-activity relationship (SAR) studies, and preclinical development, providing a stable foundation for multi-institutional projects. collaborativedrug.comnih.gov Trusted collaboration environments that leverage real-world data can also provide valuable insights for later-stage drug development. bcplatforms.com These initiatives can pool resources, expertise, and compound libraries to explore the full therapeutic and material potential of this compound and its derivatives.
Q & A
Q. What are the established synthetic routes for N-cyclobutylquinolin-5-amine, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or Buchwald-Hartwig amination to introduce the cyclobutyl group to the quinoline scaffold. Key parameters include catalyst choice (e.g., Pd-based catalysts for cross-coupling), solvent polarity, and temperature control. For optimization:
- Use high-throughput screening to test solvent systems (e.g., DMF vs. THF) and bases (KCO vs. CsCO).
- Monitor reaction progress via TLC or LC-MS to identify intermediate formation.
- Purify via column chromatography or recrystallization, and validate purity by HPLC (>95%) .
- Example optimization table:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc), DMF, 110°C | 65 | 92 |
| Pd(dba), THF, 80°C | 78 | 97 |
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- H/C NMR : Confirm cyclobutyl group integration (e.g., quartet for cyclobutyl protons) and quinoline aromatic signals.
- HRMS : Verify molecular ion peak (e.g., [M+H] at m/z 239.1425 for CHN).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient to assess purity.
- XRD (if crystalline): Resolve stereochemistry and confirm bond angles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data of this compound derivatives across different studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions or structural modifications. To address this:
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.
- Dose-response curves : Compare IC values under consistent pH and temperature.
- SAR analysis : Systematically modify substituents (e.g., cyclobutyl vs. cyclopentyl) and evaluate bioactivity trends.
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., kinase domains) using flexible ligand docking.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR models : Corrogate electronic (HOMO/LUMO) and steric (LogP) descriptors with experimental IC data.
- Free energy perturbation (FEP) : Calculate ΔΔG for cyclobutyl vs. other alkyl groups to refine affinity predictions .
Q. What strategies should be employed to assess the stability of this compound under varying physiological conditions in pharmacological studies?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h; quantify degradation via LC-MS.
- Thermal stability : Perform TGA/DSC to determine melting points and thermal decomposition thresholds.
- Oxidative stress : Expose to HO (0.1–1 mM) and monitor by ESR for radical formation.
- Plasma stability : Incubate with human plasma (37°C, 1–6h) and measure half-life using UPLC .
Data Presentation Guidelines
- Figures/Tables : Follow journal-specific requirements (e.g., Med. Chem. Commun.) to avoid overcrowding structures. Highlight key data like IC or spectroscopic peaks .
- Reproducibility : Document reaction conditions (catalyst loading, solvent ratios) and characterization parameters (NMR shifts, HPLC retention times) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
